Isopentyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrNO3P/c1-15(2)13-14-25-26(24,19-11-9-18(10-12-19)22(3)4)20(23)16-5-7-17(21)8-6-16/h5-12,15,20,23H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZIEOKSYEZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopentyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organophosphorus compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- Isopentyl group : A branched alkyl chain that may influence lipophilicity and membrane permeability.
- Bromophenyl moiety : The presence of bromine enhances the compound's reactivity and may contribute to its biological activity.
- Dimethylamino group : This functional group is known for enhancing solubility and biological activity through interactions with biological targets.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Preliminary studies indicate that phosphinate derivatives exhibit significant antimicrobial properties. For instance, compounds similar to isopentyl phosphinates have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
- The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Potential :
- Certain phosphinate compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involving protein kinases and transcription factors .
- A notable study demonstrated that a related phosphinate derivative inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications .
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phosphinate derivatives against clinical isolates of bacteria and fungi. The results showed that isopentyl phosphinates exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Isopentyl Phosphinate | 8-32 | Staphylococcus aureus, Escherichia coli |
| Control Antibiotic (e.g., Amoxicillin) | 16-64 | Same as above |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that isopentyl phosphinate induced significant cytotoxicity in breast cancer cells (MCF-7). The compound was shown to activate caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 25 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying the purity of Isopentyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is optimal for separating impurities. Adjustments to the mobile phase ratio or pH may be required based on column performance and compound retention time . Validate the method using system suitability tests, including resolution between the analyte and structurally similar byproducts (e.g., hydroxylated or brominated derivatives).
Q. How can researchers ensure the stability of this phosphinate compound during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below -20°C. Monitor for hydrolysis of the phosphinate ester group using periodic FT-IR or NMR to detect free hydroxyl or phosphate byproducts. Degradation kinetics studies under varying humidity and temperature conditions are advised to establish shelf-life parameters .
Q. What synthetic routes are reported for analogous phosphinate esters, and how can they be adapted for this compound?
- Methodological Answer : A two-step approach is recommended:
Phosphorylation : React (4-bromophenyl)(hydroxy)methyl with a phosphoryl chloride derivative (e.g., 4-(dimethylamino)phenylphosphinic chloride) in anhydrous dichloromethane at 0–5°C.
Esterification : Add isopentyl alcohol under basic conditions (e.g., triethylamine) to form the ester. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by the compound’s stereochemical complexity?
- Methodological Answer : Perform chiral HPLC or capillary electrophoresis to separate enantiomers. Use dynamic NMR experiments (e.g., variable-temperature ¹H-NMR) to assess conformational exchange processes. Computational modeling (DFT or MD simulations) can predict coupling constants and verify assignments . Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Fluorescent Probes : Label the phosphinate group with APF or HPF fluorescein derivatives to track binding in vitro. Monitor fluorescence quenching/enhancement under physiological pH .
- Docking Studies : Use PubChem or similar databases to retrieve 3D structures of putative targets (e.g., phosphatases). Perform molecular docking with software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and dimethylamino groups .
Q. How should researchers address conflicting data in reaction yield optimization (e.g., solvent effects vs. catalyst selection)?
- Methodological Answer : Design a factorial experiment to isolate variables:
- Factors : Solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., Brønsted acidic ionic liquids like [HMIm]BF₄), and temperature.
- Response Variables : Yield, purity, and reaction time.
Use ANOVA to identify significant interactions. For example, ionic liquid catalysts may improve esterification efficiency but require post-reaction removal via aqueous extraction .
Data Contradiction Analysis
Q. How to interpret discrepancies between computational predictions and experimental results in phosphinate reactivity studies?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set) to ensure alignment with experimental conditions. For example, DFT simulations using the SMD solvation model for methanol/water systems may better predict hydrolysis rates than gas-phase approximations. Validate with kinetic isotope effects (KIEs) or isotopic labeling (¹⁸O) to trace reaction pathways .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
